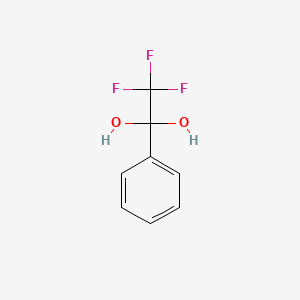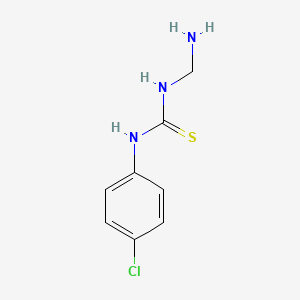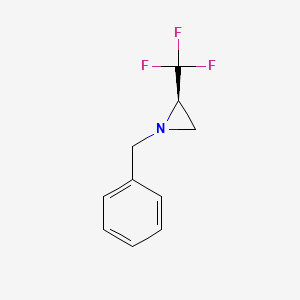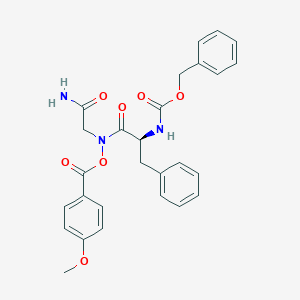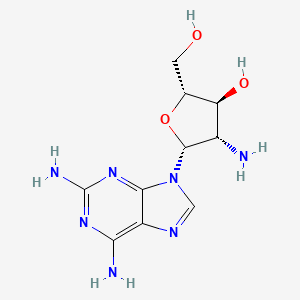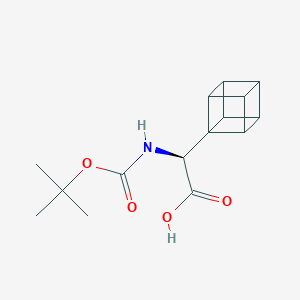
(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid is a synthetic organic compound that features a cubane structure, which is a highly strained, cubic hydrocarbon. The presence of the cubane moiety makes this compound particularly interesting due to its unique geometric and electronic properties. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid typically involves multiple steps:
Cubane Synthesis: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Protection with Boc Group: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cubane moiety.
Reduction: Reduction reactions can target the carbonyl groups or the cubane structure.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Study of Strained Molecules: Its unique cubane structure makes it a subject of interest in the study of strained hydrocarbons.
Biology
Drug Development: The compound’s unique structure could be explored for potential biological activity and drug development.
Medicine
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: The cubane structure can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cubane Derivatives: Other cubane derivatives include cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid.
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine and Boc-protected alanine.
Uniqueness
The combination of the cubane structure with the Boc-protected amino acid makes (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid unique. This combination imparts both the strained geometry of cubane and the protective functionality of the Boc group, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m1/s1 |
InChI Key |
HRTDBFFFLMHCJS-NGQMBORNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C3C4C1C5C4C3C25 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



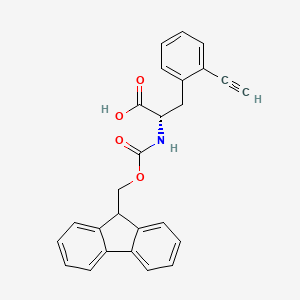
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)

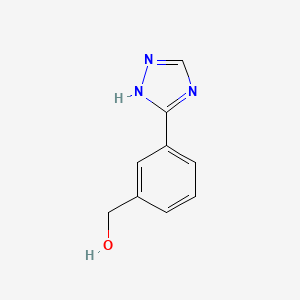
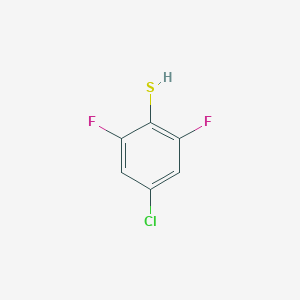
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
